molecular formula C12H12N2O B3045590 4-(2-Phenylhydrazinyl)phenol CAS No. 110504-76-2

4-(2-Phenylhydrazinyl)phenol

Cat. No.: B3045590
CAS No.: 110504-76-2
M. Wt: 200.24 g/mol
InChI Key: ZFCVUJYWMXKJJA-UHFFFAOYSA-N
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Description

4-(2-Phenylhydrazinyl)phenol is an organic compound with the molecular formula C₁₂H₁₂N₂O It is a derivative of phenol, where a phenylhydrazine group is attached to the para position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylhydrazinyl)phenol can be achieved through several methods:

    Direct Conversion of Phenols into Primary Anilines: This method involves the use of hydrazine and is catalyzed by palladium.

    Ipso-Hydroxylation of Arylboronic Acids: This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under simple and convenient conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylhydrazinyl)phenol undergoes various chemical reactions, including:

    Oxidation: Phenols can be oxidized to quinones using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.

    Electrophilic Aromatic Substitution: The hydroxyl group in phenol activates the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols.

Scientific Research Applications

4-(2-Phenylhydrazinyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Phenylhydrazinyl)phenol involves its interaction with molecular targets through various pathways:

    Proteolytic Activity: Phenolic compounds can dissolve tissue on contact via proteolysis.

    Antioxidant Activity: Phenolic antioxidants exert their effects by scavenging free radicals and chelating metal ions.

    Cell Signaling Pathways: Phenolic compounds can modulate cell signaling pathways and gene expression, contributing to their biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler structure with a hydroxyl group attached to a benzene ring.

    4-Aminophenol: Similar structure but with an amino group instead of a phenylhydrazine group.

    Hydroquinone: A dihydroxybenzene with two hydroxyl groups in the para position.

Uniqueness

4-(2-Phenylhydrazinyl)phenol is unique due to the presence of the phenylhydrazine group, which imparts distinct chemical reactivity and potential biological activities compared to other phenolic compounds.

Properties

IUPAC Name

4-(2-phenylhydrazinyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,13-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCVUJYWMXKJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555907
Record name 4-(2-Phenylhydrazinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110504-76-2
Record name 4-(2-Phenylhydrazinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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